Jnj-dgat2-B Jnj-dgat2-B JNJ-DGAT2-B is a DGAT2-selective inhibitor. Diacylglycerol acyltransferase (DGAT) catalyzes the final step in triglyceride (TG) synthesis.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1561950
InChI: InChI=1S/C19H12FNO2S/c20-13-9-10-18-17(11-13)19(22)21(24-18)14-5-4-8-16(12-14)23-15-6-2-1-3-7-15/h1-12H
SMILES: O=C1N(C2=CC=CC(OC3=CC=CC=C3)=C2)SC4=C1C=C(F)C=C4
Molecular Formula: C19H12FNO2S
Molecular Weight: 337.37

Jnj-dgat2-B

CAS No.:

Cat. No.: VC1561950

Molecular Formula: C19H12FNO2S

Molecular Weight: 337.37

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Jnj-dgat2-B -

Specification

Molecular Formula C19H12FNO2S
Molecular Weight 337.37
IUPAC Name 5-Fluoro-2-(3-phenoxyphenyl)-1,2-benzisothiazol-3(2H)-one
Standard InChI InChI=1S/C19H12FNO2S/c20-13-9-10-18-17(11-13)19(22)21(24-18)14-5-4-8-16(12-14)23-15-6-2-1-3-7-15/h1-12H
Standard InChI Key PQGHVCKHMIZPAE-UHFFFAOYSA-N
SMILES O=C1N(C2=CC=CC(OC3=CC=CC=C3)=C2)SC4=C1C=C(F)C=C4
Appearance Solid powder

Introduction

Chemical Properties and Structure

JNJ-DGAT2-B is a well-characterized chemical compound with specific properties that enable its selective inhibition of DGAT2. The compound features a benzisothiazolone core structure with phenoxy and fluoro substituents, contributing to its high selectivity for DGAT2 over other related enzymes.

Chemical Identification

JNJ-DGAT2-B is precisely defined by the following chemical parameters:

PropertyValue
IUPAC Name5-Fluoro-2-(3-phenoxyphenyl)-1,2-benzisothiazol-3(2H)-one
Molecular FormulaC19H12FNO2S
Molecular Weight337.37
Standard InChIInChI=1S/C19H12FNO2S/c20-13-9-10-18-17(11-13)19(22)21(24-18)14-5-4-8-16(12-14)23-15-6-2-1-3-7-15
Purity>98% (for research grade)

The chemical structure of JNJ-DGAT2-B features a fluorinated benzisothiazolone ring system connected to a phenoxyphenyl group, which contributes to its specificity for DGAT2 inhibition.

Mechanism of Action

DGAT2 Enzyme Inhibition

JNJ-DGAT2-B functions as a selective inhibitor of DGAT2, an enzyme that catalyzes the final and only committed step in triacylglycerol synthesis. Specifically, DGAT2 mediates the esterification of fatty acyl-CoA to diacylglycerol, resulting in the formation of triacylglycerol. By inhibiting DGAT2, JNJ-DGAT2-B effectively blocks this critical step in TAG synthesis, particularly affecting the incorporation of endogenously synthesized fatty acids into TAG .

Differential Roles of DGAT Enzymes

Understanding the specific role of JNJ-DGAT2-B requires recognition of the distinct functions of DGAT1 and DGAT2. Despite catalyzing the same biochemical reaction, these enzymes exhibit different physiological roles. Research has demonstrated that DGAT2 is primarily responsible for incorporating endogenously synthesized fatty acids into triacylglycerol, while DGAT1 predominantly esterifies exogenous fatty acids to glycerol . This functional distinction highlights the specific metabolic pathways that can be targeted through selective inhibition of DGAT2 with compounds like JNJ-DGAT2-B.

Impact on Lipid Metabolism

The selective inhibition of DGAT2 by JNJ-DGAT2-B has significant implications for cellular lipid metabolism. DGAT2 plays a critical role in linking glucose utilization to fatty acid oxidation, particularly in tissues like adipocytes and hepatocytes. By inhibiting DGAT2, JNJ-DGAT2-B can alter metabolic pathways affecting the synthesis and breakdown of triacylglycerols, which may lead to reduced lipid accumulation in tissues like the liver .

Comparison with Other DGAT Inhibitors

Selectivity Profile

JNJ-DGAT2-B is characterized by its selective inhibition of DGAT2 over DGAT1. This selectivity is crucial for targeting specific metabolic pathways while minimizing off-target effects. In comparison, JNJ-DGAT2-A, another DGAT2 inhibitor, exhibits an IC50 of 140 nM and demonstrates more than 70-fold selectivity for DGAT2 over DGAT1 and MGAT2 . While specific selectivity data for JNJ-DGAT2-B is limited in the search results, its development as a selective DGAT2 inhibitor suggests a similar focus on enzyme specificity.

Functional Differences Between DGAT1 and DGAT2 Inhibitors

Research has elucidated distinct metabolic effects between DGAT1 and DGAT2 inhibitors. Studies using isotope-labeled glycerol and oleic acid have demonstrated that DGAT2 inhibition primarily affects the incorporation of endogenously synthesized fatty acids into triacylglycerols, while DGAT1 inhibition predominantly affects the esterification of exogenous fatty acids . This functional differentiation suggests that JNJ-DGAT2-B, as a DGAT2 inhibitor, would be particularly effective in reducing de novo lipogenesis and subsequent triacylglycerol synthesis.

Tissue-Specific Effects

The effects of DGAT inhibitors, including JNJ-DGAT2-B, can vary across different tissues. In skeletal muscle, DGAT1 appears to be dominant in utilizing fatty acids from various sources (exogenous, de novo synthesized, or derived from lipolysis) for triacylglycerol synthesis . In contrast, DGAT2 seems specialized for de novo synthesis of triacylglycerols from glycerol-3-phosphate . These tissue-specific differences highlight the importance of understanding the precise metabolic context when evaluating the potential therapeutic applications of JNJ-DGAT2-B.

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